Ethyl 3-iodo-4-methoxybenzoate
Overview
Description
Ethyl 3-iodo-4-methoxybenzoate is an organic compound with the molecular formula C10H11IO3 It is a derivative of benzoic acid, where the benzene ring is substituted with an iodine atom at the third position, a methoxy group at the fourth position, and an ethyl ester group at the carboxyl position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-iodo-4-methoxybenzoate typically involves the iodination of 4-methoxybenzoic acid followed by esterification. One common method includes:
Iodination: 4-methoxybenzoic acid is treated with iodine and a suitable oxidizing agent, such as nitric acid, to introduce the iodine atom at the third position.
Esterification: The resulting 3-iodo-4-methoxybenzoic acid is then esterified with ethanol in the presence of a catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-iodo-4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace the iodine atom.
Reduction: Lithium aluminum hydride in dry ether is commonly used for reducing the ester group.
Oxidation: Potassium permanganate in acidic medium can oxidize the methoxy group.
Major Products:
Substitution: Products depend on the nucleophile used, such as 3-methoxy-4-methoxybenzoate.
Reduction: Ethyl 3-iodo-4-methoxybenzyl alcohol.
Oxidation: 3-iodo-4-carboxybenzoic acid.
Scientific Research Applications
Ethyl 3-iodo-4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-iodo-4-methoxybenzoate depends on its application. In biochemical assays, it may interact with specific enzymes or proteins, altering their activity. The iodine atom can participate in halogen bonding, influencing molecular recognition processes. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Methyl 3-iodo-4-methoxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-bromo-4-methoxybenzoate: Similar structure but with a bromine atom instead of an iodine atom.
Ethyl 3-iodo-4-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. The methoxy group provides electron-donating effects, influencing the compound’s chemical behavior. The ethyl ester group enhances its solubility and stability compared to other ester derivatives.
Properties
IUPAC Name |
ethyl 3-iodo-4-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO3/c1-3-14-10(12)7-4-5-9(13-2)8(11)6-7/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMDVSAUEUENFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620177 | |
Record name | Ethyl 3-iodo-4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207115-38-6 | |
Record name | Ethyl 3-iodo-4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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